molecular formula C20H21BrO B2911193 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol CAS No. 128272-29-7

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol

Cat. No.: B2911193
CAS No.: 128272-29-7
M. Wt: 357.291
InChI Key: BLOOFHRWAOQRNT-UHFFFAOYSA-N
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Description

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is a compound that combines the structural features of adamantane and naphthalene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while naphthalene is a bicyclic aromatic hydrocarbon. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol typically involves the following steps:

    Formation of Adamantyl Derivative: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Bromination: The naphthalene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

    Coupling Reaction: The adamantyl derivative is then coupled with the bromonaphthalene derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-one.

    Reduction: Formation of 3-(Adamantan-1-yl)-naphthalen-2-ol.

    Substitution: Formation of 3-(Adamantan-1-yl)-6-methoxynaphthalen-2-ol or 3-(Adamantan-1-yl)-6-cyanonaphthalen-2-ol.

Scientific Research Applications

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets in a specific manner.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group provides rigidity and stability, while the naphthalene moiety can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Adamantan-1-yl)-naphthalen-2-ol:

    6-Bromo-2-naphthol: Lacks the adamantyl group, leading to reduced stability and rigidity.

    Adamantane derivatives: Compounds such as 1-adamantanol and 1-bromoadamantane share the adamantyl structure but differ in their functional groups and overall properties.

Uniqueness

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is unique due to the combination of the adamantyl and naphthalene structures, providing a balance of stability, rigidity, and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1-adamantyl)-6-bromonaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrO/c21-17-2-1-15-8-19(22)18(7-16(15)6-17)20-9-12-3-13(10-20)5-14(4-12)11-20/h1-2,6-8,12-14,22H,3-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOOFHRWAOQRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

56 g (0.25 mol) of 6-bromo-2-naphthol, 38.2 g (0.25 mol) of 1-adamantanol and 500 ml of a mixture of dichloromethane and heptane (40/60) were introduced into a round-bottomed flask. 15 ml of concentrated sulfuric acid were added and the reaction mixture was stirred at room temperature for 48 hours. The solid was filtered off, washed with heptane (3×100 ml) and dissolved in ethyl ether and the organic phase was washed with water, separated by settling, dried over magnesium sulfate and evaporated. 60.1 g (67%) of the expected compound were collected, which compound had a melting point of 215°-6° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In a 100 ml flask, under a nitrogen atmosphere, are placed 2 g of 1-acetoxyadamantane and 20 ml of n-heptane, and 0.5 g of concentrated sulfuric acid is introduced drop by drop. At a temperature of about 22.C, 2.3 of 6-hydroxy-2-bromonaphthalene are added slowly and the mixture is left in vigorous agitation. The solvent is eliminated by filtration and the solid residue in suspension in the water is collected. The residue is filtered and then washed until neutrality is obtained. The resulting reddish solid is washed again with hexane until a colorless filtrate is obtained. After drying in a vacuum oven for 24 hours at 30 C one obtains a raw product which is chromatographed with a silica column using an ethyl acetate and hexane mixture of 1:9 as the eluent. After evaporation of the solvents, 1.3 g of desired raw product were obtained (Melting point: 218°-224° C.).
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